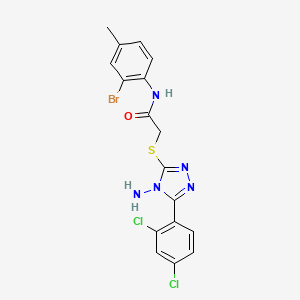![molecular formula C23H18N2 B12141027 2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole](/img/structure/B12141027.png)
2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole is a complex organic compound belonging to the class of imidazoisoindoles This compound features a fused ring system that combines an imidazole ring with an isoindole structure, making it a unique and interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole typically involves multi-step organic reactions. One common method starts with the condensation of orthophenylenediamine with orthophthalaldehyde to form the imidazoisoindole core. This intermediate is then subjected to further functionalization to introduce the phenyl and methylphenyl groups.
Condensation Reaction: Orthophenylenediamine reacts with orthophthalaldehyde in the presence of an acid catalyst to form the imidazoisoindole core.
Alkylation: The intermediate is alkylated using 1,3-dibromopropane in the presence of a base such as NaOH and a phase transfer catalyst like tetra-n-butylammonium iodide (TBAI).
Substitution: The alkylated product undergoes substitution reactions to introduce the phenyl and methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to modify the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[2,1-a]isoindole: Lacks the methylphenyl group, which may affect its chemical reactivity and biological activity.
3-phenyl-5H-imidazo[2,1-a]isoindole: Similar structure but without the 4-methylphenyl group, leading to different properties.
2-(4-methylphenyl)-5H-imidazo[2,1-a]isoindole: Lacks the phenyl group, which may influence its overall activity.
Uniqueness
2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole is unique due to the presence of both phenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties. These groups can enhance its stability, reactivity, and potential for interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C23H18N2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-5H-imidazo[2,1-a]isoindole |
InChI |
InChI=1S/C23H18N2/c1-16-11-13-17(14-12-16)21-22(18-7-3-2-4-8-18)25-15-19-9-5-6-10-20(19)23(25)24-21/h2-14H,15H2,1H3 |
InChI Key |
XNULMGGBQRDKKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12140961.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12140974.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12140982.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12140988.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B12141002.png)
![N-(2,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12141004.png)
![ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12141030.png)
![1-ethyl-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12141033.png)
![3-(3-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12141035.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12141039.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12141052.png)
![1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12141058.png)
